
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its potent hallucinogenic effects, and it has been the subject of scientific research for several decades.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is not fully understood. It is believed to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception. It may also affect other neurotransmitters, such as dopamine and norepinephrine, which are involved in reward and motivation.
Effets Biochimiques Et Physiologiques
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has a range of biochemical and physiological effects, including:
1. Hallucinations: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is known for its potent hallucinogenic effects, which can include visual and auditory hallucinations.
2. Mood Alteration: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can alter mood, leading to feelings of euphoria, empathy, and relaxation.
3. Increased Heart Rate: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- can increase heart rate and blood pressure, which can be dangerous in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent Effects: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has potent effects, which can be useful for studying the brain and behavior.
2. Selective Serotonin Receptor Activation: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- selectively activates serotonin receptors, which can be useful for studying their role in mood regulation, cognition, and perception.
Some of the limitations include:
1. Potential Toxicity: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been associated with liver damage and several deaths due to overdose, which can limit its use in lab experiments.
2. Legal Restrictions: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a Schedule I controlled substance in the United States, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for research on Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. Some of the areas of research include:
1. Therapeutic Applications: Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, particularly in the treatment of mental health disorders.
2. Neuropharmacology: Further research is needed to understand the mechanism of action of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and its effects on the brain and behavior.
3. Toxicology: Further research is needed to determine the potential toxic effects of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- and how they can be mitigated.
Conclusion:
In conclusion, Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a synthetic psychedelic drug that has been the subject of scientific research for several decades. It has potent hallucinogenic effects and has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry. Further research is needed to determine the potential therapeutic applications of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-, as well as its mechanism of action and potential toxic effects.
Méthodes De Synthèse
The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- involves several steps. The first step is the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenethylamine. The final step involves the addition of pentylthiol to the phenethylamine to produce Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)-. The synthesis of Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- is a complex process that requires advanced knowledge of organic chemistry.
Applications De Recherche Scientifique
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been the subject of scientific research for several decades. It has been studied for its potential therapeutic applications, as well as its effects on the brain and behavior. Some of the areas of research include:
1. Therapeutic Potential: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and PTSD.
2. Neuropharmacology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its effects on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in mood regulation, cognition, and perception.
3. Toxicology: Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- has been studied for its potential toxic effects on the body. It has been shown to cause liver damage in some cases, and it has been associated with several deaths due to overdose.
Propriétés
Numéro CAS |
129658-08-8 |
|---|---|
Nom du produit |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
Formule moléculaire |
C15H22O4S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-pentylsulfanylphenyl)acetic acid |
InChI |
InChI=1S/C15H22O4S/c1-4-5-6-7-20-14-10-12(18-2)11(9-15(16)17)8-13(14)19-3/h8,10H,4-7,9H2,1-3H3,(H,16,17) |
Clé InChI |
CAYSQLKLNHZRHV-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
SMILES canonique |
CCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Autres numéros CAS |
129658-08-8 |
Synonymes |
Benzeneacetic acid, 2,5-dimethoxy-4-(pentylthio)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



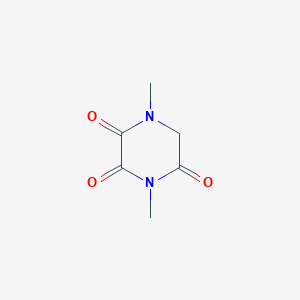
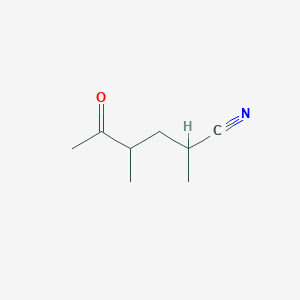
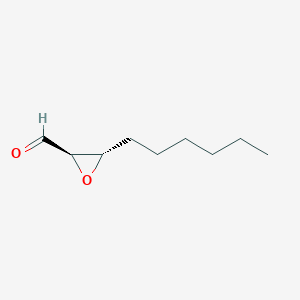


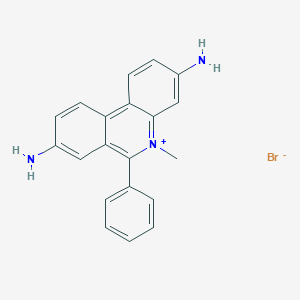

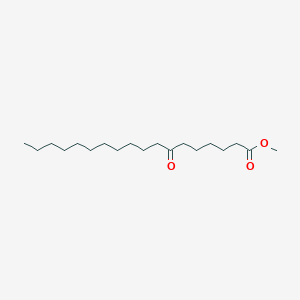

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)



